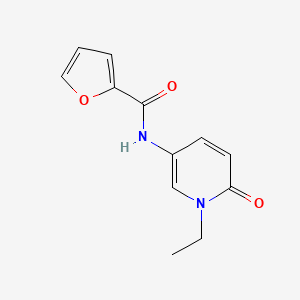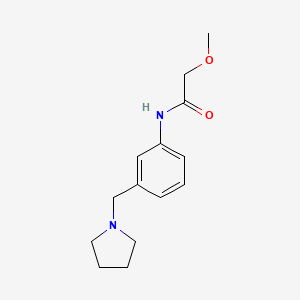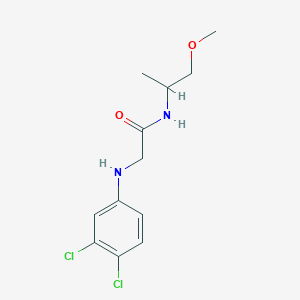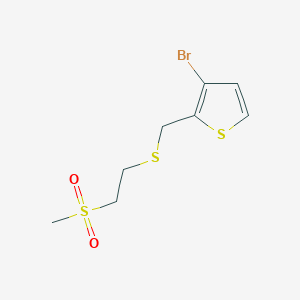
2-Fluoro-4-methylpyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methylpyrimidine-5-carbaldehyde is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Métodos De Preparación
The synthesis of 2-Fluoro-4-methylpyrimidine-5-carbaldehyde involves several steps. One common method includes the fluorination of a pyrimidine precursor. The reaction typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
2-Fluoro-4-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-Fluoro-4-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Fluorinated pyrimidines are explored for their potential use in drug development, particularly in the design of anticancer and antiviral agents.
Mecanismo De Acción
The mechanism by which 2-Fluoro-4-methylpyrimidine-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. For example, fluorinated pyrimidines can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, making them effective anticancer agents .
Comparación Con Compuestos Similares
2-Fluoro-4-methylpyrimidine-5-carbaldehyde can be compared with other fluorinated pyrimidines such as:
5-Fluorouracil: Widely used in cancer treatment, 5-Fluorouracil inhibits thymidylate synthase and disrupts DNA synthesis.
2-Fluoro-4-methylpyridine: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical transformations.
The uniqueness of this compound lies in its combination of the fluorine atom and the aldehyde group, which provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C6H5FN2O |
|---|---|
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
2-fluoro-4-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c1-4-5(3-10)2-8-6(7)9-4/h2-3H,1H3 |
Clave InChI |
ICWMCIGMORYVPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)


![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)

![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)

![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)
![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)
![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)



